Ethyl [(4-methylpentyl)sulfanyl]acetate
Description
Ethyl [(4-methylpentyl)sulfanyl]acetate is an organosulfur compound characterized by an ethyl acetate backbone linked to a sulfanyl (-S-) group substituted with a 4-methylpentyl chain. While direct data on this compound is absent in the provided evidence, its properties can be inferred from structurally related sulfanyl acetates. The 4-methylpentyl group introduces a branched alkyl chain, enhancing lipophilicity compared to aromatic or heterocyclic analogs. This structural feature may influence its solubility, reactivity, and biological interactions, making it relevant for applications in medicinal chemistry or material science .
Properties
CAS No. |
921755-17-1 |
|---|---|
Molecular Formula |
C10H20O2S |
Molecular Weight |
204.33 g/mol |
IUPAC Name |
ethyl 2-(4-methylpentylsulfanyl)acetate |
InChI |
InChI=1S/C10H20O2S/c1-4-12-10(11)8-13-7-5-6-9(2)3/h9H,4-8H2,1-3H3 |
InChI Key |
VXDGHQWDGCWFPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSCCCC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Differences
The table below compares Ethyl [(4-methylpentyl)sulfanyl]acetate with key analogs:
Reactivity and Stability
Physicochemical Properties
- Lipophilicity: The branched alkyl chain in this compound increases logP values, suggesting greater membrane permeability than polar analogs like Ethyl 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]acetate .
- Solubility: Aromatic and heterocyclic derivatives (e.g., pyridinyl-pyrimidine) exhibit lower solubility in nonpolar solvents due to planar, conjugated systems .
Research Findings and Data
Spectroscopic Characterization
- NMR Signatures : Sulfanyl protons in similar compounds appear as singlets near δ 3.5–4.5 ppm, while aromatic protons in analogs like Ethyl [(4-methylphenyl)sulfonyl]acetate resonate at δ 7.0–8.0 ppm .
- Mass Spectrometry : Molecular ion peaks for sulfanyl acetates are typically observed at m/z values corresponding to their molecular weights (e.g., m/z 242 for Ethyl [(4-methylphenyl)sulfonyl]acetate) .
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